methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate
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Overview
Description
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a thienylcarbonyl group attached to an amino-substituted phenyl ring, which is further esterified with a methyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate typically involves the following steps:
Formation of the Thienylcarbonyl Intermediate: The initial step involves the acylation of thiophene with an appropriate acyl chloride to form the thienylcarbonyl intermediate.
Amination: The thienylcarbonyl intermediate is then reacted with an amine to introduce the amino group.
Esterification: The final step involves the esterification of the amino-substituted phenyl ring with methyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate involves its interaction with specific molecular targets. The thienylcarbonyl group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, modulating their activity. The ester group may also undergo hydrolysis, releasing the active phenylacetic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl {4-[(2-furylcarbonyl)amino]phenyl}acetate: Similar structure with a furan ring instead of thiophene.
Methyl {4-[(2-pyridylcarbonyl)amino]phenyl}acetate: Contains a pyridine ring in place of thiophene.
Methyl {4-[(2-benzoyl)amino]phenyl}acetate: Features a benzoyl group instead of thienylcarbonyl.
Uniqueness
Methyl {4-[(2-thienylcarbonyl)amino]phenyl}acetate is unique due to the presence of the thienylcarbonyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-[4-(thiophene-2-carbonylamino)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-18-13(16)9-10-4-6-11(7-5-10)15-14(17)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFMMERKQCFKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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